molecular formula C20H17NO5S B12626403 4-{[3-(Benzyloxy)phenyl]sulfamoyl}benzoic acid CAS No. 918666-96-3

4-{[3-(Benzyloxy)phenyl]sulfamoyl}benzoic acid

Cat. No.: B12626403
CAS No.: 918666-96-3
M. Wt: 383.4 g/mol
InChI Key: CAGXWKGTTOOZMX-UHFFFAOYSA-N
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Description

4-{[3-(Benzyloxy)phenyl]sulfamoyl}benzoic acid is a complex organic compound with a molecular formula of C20H17NO5S. This compound is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a sulfamoyl group and a benzoic acid moiety. It is known for its applications in various fields, including organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-(Benzyloxy)phenyl]sulfamoyl}benzoic acid typically involves multiple steps. One common method includes the benzylation of 4-hydroxybenzoic acid with benzyl bromide to form 4-benzyloxybenzoic acid . This intermediate is then subjected to further reactions to introduce the sulfamoyl group and the benzoic acid moiety.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis generally follows similar steps as in laboratory settings, with optimizations for scale, yield, and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-{[3-(Benzyloxy)phenyl]sulfamoyl}benzoic acid undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst are used.

    Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzoic acid derivatives, while reduction can produce benzyl alcohols or amines.

Scientific Research Applications

4-{[3-(Benzyloxy)phenyl]sulfamoyl}benzoic acid has several scientific research applications:

    Chemistry: It serves as a versatile intermediate in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{[3-(Benzyloxy)phenyl]sulfamoyl}benzoic acid involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of enzymes by binding to their active sites and blocking substrate access . The sulfamoyl group plays a crucial role in this inhibition by forming strong interactions with the enzyme’s active site residues.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[3-(Benzyloxy)phenyl]sulfamoyl}benzoic acid is unique due to its combined structural features, which allow it to participate in a wide range of chemical reactions and exhibit specific biological activities

Properties

CAS No.

918666-96-3

Molecular Formula

C20H17NO5S

Molecular Weight

383.4 g/mol

IUPAC Name

4-[(3-phenylmethoxyphenyl)sulfamoyl]benzoic acid

InChI

InChI=1S/C20H17NO5S/c22-20(23)16-9-11-19(12-10-16)27(24,25)21-17-7-4-8-18(13-17)26-14-15-5-2-1-3-6-15/h1-13,21H,14H2,(H,22,23)

InChI Key

CAGXWKGTTOOZMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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